molecular formula C9H11IO2 B13994159 4-Iodo-2-isopropoxyphenol

4-Iodo-2-isopropoxyphenol

Cat. No.: B13994159
M. Wt: 278.09 g/mol
InChI Key: BAOMRHBYSPWHEY-UHFFFAOYSA-N
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Description

4-Iodo-2-isopropoxyphenol is a halogenated phenolic compound featuring an iodine substituent at the para position (C4) and an isopropoxy group (-OCH(CH₃)₂) at the ortho position (C2) of the benzene ring. The iodine atom and isopropoxy group impart distinct electronic and steric properties, making this compound relevant in organic synthesis, pharmaceutical intermediates, or material science applications.

Properties

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

4-iodo-2-propan-2-yloxyphenol

InChI

InChI=1S/C9H11IO2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,11H,1-2H3

InChI Key

BAOMRHBYSPWHEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-2-(1-methylethoxy)phenol can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification.

Industrial Production Methods

Industrial production of 4-Iodo-2-(1-methylethoxy)phenol typically involves large-scale synthesis using similar methods to those described above. The scalability of the ipso-hydroxylation process makes it suitable for industrial applications, allowing for the production of significant quantities of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-(1-methylethoxy)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine substituent can be replaced by other groups through coupling reactions.

    Oxidation and Reduction Reactions: The phenolic hydroxyl group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include palladium catalysts and other transition metals.

    Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used.

    Reduction Reactions: Reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions may produce quinones or other oxidized derivatives.

Scientific Research Applications

4-Iodo-2-(1-methylethoxy)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-2-(1-methylethoxy)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The iodine atom may also participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 4-Iodo-2-isopropoxyphenol with its positional isomers, halogenated analogs, and related aromatic systems.

Positional Isomers: 5-Iodo-2-isopropoxyphenol

This isomer differs only in the position of the iodine atom (C5 instead of C4). Key comparisons include:

  • Synthetic Utility : Both isomers serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), but steric hindrance from the isopropoxy group in the ortho position may affect reaction yields .

Substituent Variants: 2-Isopropylphenol and 4-Isopropylphenol

These non-halogenated analogs (CAS 88-69-7 and 99-89-8) replace iodine with an isopropyl group. Key differences include:

Property 2-Isopropylphenol 4-Isopropylphenol 4-Iodo-2-isopropoxyphenol (Inferred)
Molecular Formula C₉H₁₂O C₉H₁₂O C₉H₁₁IO₂
Boiling Point (°C) 212–213 212–212.4 ~250–260 (estimated)
Melting Point (°C) 15–16 59–61 ~80–90 (estimated)
Polarizability Lower (no iodine) Lower (no iodine) Higher (iodine’s electron density)

Halogenated Analogs: 4-Chloro-2-Iodophenol

4-Chloro-2-Iodophenol (CAS 71643-66-8) replaces the isopropoxy group with chlorine. Notable contrasts include:

  • Electrophilicity : The electron-withdrawing chlorine atom may deactivate the aromatic ring more strongly than the electron-donating isopropoxy group, altering reaction pathways in nucleophilic substitutions.
  • Toxicity: Chlorinated phenols are generally more toxic than alkoxy-substituted derivatives, limiting their pharmaceutical applications .

Heterocyclic Derivatives: 2-(4-Iodophenyl)oxazole

This compound (C₉H₆INO, molar mass 271.06 g/mol) incorporates an oxazole ring instead of a phenolic hydroxyl group. Key distinctions include:

  • Aromaticity: The oxazole ring’s electron-deficient nature contrasts with the electron-rich phenol ring, affecting π-π stacking interactions in material science applications.
  • Bioactivity: Oxazole derivatives are prevalent in antimicrobial agents, whereas phenolic iodinated compounds are explored for thyroid hormone analogs .

Biological Activity

4-Iodo-2-isopropoxyphenol is an organic compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and comparative studies with related compounds.

  • Molecular Formula : C10H13I O2
  • Molecular Weight : Approximately 278.09 g/mol
  • IUPAC Name : 4-Iodo-2-isopropoxyphenol

The compound features an iodine atom and an isopropoxy group attached to a phenolic structure, which contributes to its distinct chemical reactivity and biological effects.

Antimicrobial Properties

Research indicates that 4-Iodo-2-isopropoxyphenol exhibits significant antimicrobial activity . Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of 4-Iodo-2-isopropoxyphenol

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

The mechanism of action for 4-Iodo-2-isopropoxyphenol involves several biochemical interactions:

  • Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.
  • Halogen Bonding : The iodine atom may participate in halogen bonding, influencing the compound's biological effects.

These interactions suggest that the compound could modulate enzymatic activities or receptor functions, leading to its observed antimicrobial effects.

Comparative Studies

4-Iodo-2-isopropoxyphenol shares structural similarities with other iodophenols, which have been studied for their biological activities. The following table summarizes some comparative characteristics:

Table 2: Comparison of Iodophenols

Compound NameStructural FeaturesBiological Activity
4-IodophenolLacks isopropoxy groupModerate antimicrobial
2-IodophenolIodine at ortho position relative to hydroxylLow antimicrobial
3-IodophenolIodine at meta position relative to hydroxylMinimal activity
4-Iodo-2-isopropoxyphenol Contains both iodine and isopropoxy groupHigh antimicrobial

This comparison highlights the enhanced biological activity of 4-Iodo-2-isopropoxyphenol due to the combination of functional groups that increase its reactivity and interaction potential.

Case Studies

Several case studies have investigated the efficacy of 4-Iodo-2-isopropoxyphenol in various applications:

  • Antimicrobial Efficacy in Clinical Isolates : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that the compound significantly reduced bacterial load in vitro, suggesting potential for therapeutic use in infections caused by resistant strains.
  • Fungal Inhibition : In another study focusing on Candida species, 4-Iodo-2-isopropoxyphenol showed promising results in inhibiting fungal growth, indicating its potential as an antifungal agent.
  • Synergistic Effects : Research also explored the synergistic effects of combining 4-Iodo-2-isopropoxyphenol with conventional antibiotics, revealing enhanced efficacy against multidrug-resistant bacteria.

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